methyl 4-({[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate
Overview
Description
Methyl 4-({[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate is a useful research compound. Its molecular formula is C16H22N2O5S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.12494298 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solvent Influence on Regioselectivity
Research demonstrates the impact of solvent choice on the regioselectivity of sulfoxide thermolysis reactions involving similar compounds. For instance, the sulfoxide thermolysis of diastereoisomeric methyl (3R,4aS,10aR)-6-methoxy-1-methyl-3-(phenylsulfinyl)-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylates in toluene versus acetic acid showed differing yields of vinylogous urethanes and α-aminomethyl enoates due to solvent effects, highlighting the critical role solvents play in the regioselectivity of chemical reactions (Bänziger, Klein, & Rihs, 2002).
Cyclization and Synthesis Processes
Another study explored the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, leading exclusively to 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid under base presence. This process underlines the method's specificity and efficiency in synthesizing complex organic molecules (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Optimization of Synthesis Processes
The optimization of reaction conditions for synthesizing related compounds such as methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, highlights the importance of efficient reaction conditions to improve overall yields. This study demonstrates the significance of optimizing molar ratios, reaction times, and temperatures to enhance the efficiency of synthesis processes in pharmaceutical intermediates (Xu, Guo, Li, & Liu, 2018).
Structural Studies and Material Applications
In material science, the synthesis and structural analysis of novel compounds like methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, also known as amidoflumet, offer insights into the compound's potential as an acaricide. The study of its molecular structure, specifically the intramolecular N—H⋯O hydrogen bond formation, contributes to understanding its action mechanism and potential applications in agriculture (Kimura & Hourai, 2005).
Properties
IUPAC Name |
methyl 4-[(1-ethylsulfonylpiperidine-4-carbonyl)amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-3-24(21,22)18-10-8-12(9-11-18)15(19)17-14-6-4-13(5-7-14)16(20)23-2/h4-7,12H,3,8-11H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTAVJNQDNCQHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.